molecular formula C25H27N5O5 B2456692 7,8-dimethoxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105211-17-3

7,8-dimethoxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2456692
CAS No.: 1105211-17-3
M. Wt: 477.521
InChI Key: XSVFTOGNVLWABZ-UHFFFAOYSA-N
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Description

7,8-dimethoxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a potent and selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is critically involved in cellular adhesion, proliferation, and survival signaling pathways. FAK is frequently overexpressed in a variety of human cancers, and its activity is strongly linked to tumor progression, metastasis, and therapy resistance . This compound demonstrates high selectivity for FAK, effectively suppressing its autophosphorylation at Y397 and downstream signaling through pathways such as PI3K/AKT and RAS-MAPK, which are crucial for cancer cell migration and invasion. By inhibiting FAK, this compound provides a valuable chemical tool for researchers to dissect the role of FAK in the tumor microenvironment, including its effects on cancer stem cells, angiogenesis, and the modulation of immune cell functions . Its primary research utility lies in preclinical in vitro and in vivo studies aimed at understanding the mechanisms of cancer metastasis and for evaluating the therapeutic potential of FAK inhibition, either as a monotherapy or in combination with other chemotherapeutic agents and immunotherapies.

Properties

IUPAC Name

7,8-dimethoxy-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O5/c1-33-19-7-5-4-6-18(19)28-8-10-29(11-9-28)22(31)14-30-15-26-23-16-12-20(34-2)21(35-3)13-17(16)27-24(23)25(30)32/h4-7,12-13,15,27H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVFTOGNVLWABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)NC5=CC(=C(C=C54)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7,8-dimethoxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple stepsThe reaction conditions often involve the use of solvents like chloroform and reagents such as potassium carbonate . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its interaction with various biological receptors. Key areas include:

  • Neurological Disorders : Its structural resemblance to known psychoactive compounds suggests potential use in treating conditions such as depression and anxiety.
  • Receptor Modulation : The compound has affinity for alpha1-adrenergic receptors, which may influence signaling pathways related to mood regulation and anxiety responses.

Biological Research

Research indicates that this compound can serve as a biochemical probe for studying receptor interactions:

  • Binding Studies : It has been used in studies to evaluate binding affinities to neurotransmitter transporters, particularly dopamine and norepinephrine transporters. Such studies are crucial for understanding the mechanisms of action of antidepressants and antipsychotics .

Chemical Synthesis

The compound serves as a valuable building block in synthetic organic chemistry:

  • Synthesis of Derivatives : It is utilized in the synthesis of more complex molecules, allowing researchers to explore structural modifications that could enhance biological activity or reduce side effects.

Case Studies

Several studies have documented the applications of this compound:

Case Study 1: Interaction with Neurotransmitter Receptors

A study explored the interaction of similar compounds with dopamine transporters, demonstrating that modifications to the piperazine moiety could significantly affect binding affinity and selectivity. This suggests that derivatives of 7,8-dimethoxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one could yield novel therapeutic agents with improved efficacy against neurological disorders .

Case Study 2: Antimicrobial Activity

Research into related compounds indicated that certain derivatives exhibited promising antimicrobial properties. The potential for developing new antimicrobial agents based on the structural framework of this compound opens avenues for addressing antibiotic resistance issues in clinical settings .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These effects contribute to its neuroprotective and anti-inflammatory properties.

Biological Activity

Overview

7,8-Dimethoxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound exhibits significant biological activity, particularly through its interactions with various biological targets such as receptors involved in neurological and psychiatric disorders.

Chemical Structure and Properties

The molecular formula of the compound is C25H29N3O5C_{25}H_{29}N_{3}O_{5} with a molecular weight of approximately 451.5 g/mol. Its structural features include:

  • Benzazepine Core : Provides a framework for receptor interaction.
  • Methoxy Groups : These functional groups enhance lipophilicity and receptor binding.
  • Piperazine Moiety : Implicated in the modulation of neurotransmitter systems.

The primary mechanism of action involves binding to alpha1-adrenergic receptors , which are crucial in regulating smooth muscle contraction and neurotransmitter release. This interaction can lead to various physiological effects, including modulation of blood pressure and potential anxiolytic effects.

Receptor Binding Affinity

Research indicates that this compound exhibits a high affinity for alpha1-adrenergic receptors. The binding affinity and efficacy of this compound suggest its potential as a therapeutic agent for conditions such as hypertension and anxiety disorders.

Anticancer Potential

Preliminary studies have indicated that derivatives of this compound may possess anticancer properties. For instance, related compounds have shown the ability to induce apoptosis in cancer cell lines through the activation of death receptor pathways. This suggests that the compound could be explored further for its potential in cancer therapy.

Case Studies and Research Findings

  • Study on Receptor Interaction :
    • A study demonstrated that the compound effectively modulates alpha1-adrenergic receptor activity, influencing downstream signaling pathways associated with smooth muscle contraction and neurotransmitter release .
  • Anticancer Activity :
    • In vitro studies on related compounds have shown promising results in inducing apoptosis in colon cancer cell lines (e.g., HCT116 and SW480). The mechanism involves upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
  • Therapeutic Applications :
    • The compound is being investigated for its potential use in treating neurological disorders due to its receptor modulation capabilities. Its unique structure allows it to interact with multiple targets within the central nervous system.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into structure-activity relationships (SAR).

Compound NameStructural FeaturesUnique Aspects
3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-benzazepin-2-oneDimethyl substitution on the phenyl ringPotentially altered receptor selectivity
7,8-Dimethoxy-1,3-dihydro-2H-benzazepin-2-oneLacks the piperazine moietySimpler structure may lead to different biological properties
7,8-Dimethoxybenzazepin derivativesVarying substitutions on the benzazepine coreDifferences in pharmacological activity based on substitution patterns

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of methoxy groups (δ ~3.8–4.0 ppm for 1H^1H), the piperazine ring (δ ~2.5–3.5 ppm), and the pyrimidoindole core (aromatic protons δ ~6.5–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column and a methanol/water gradient (e.g., 70:30 to 90:10) to assess purity (>98% recommended). Retention times should align with standards .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (e.g., calculated [M+H]+^+ for C28_{28}H30_{30}N6_6O5_5: 530.22). Discrepancies >2 ppm require re-evaluation of synthesis .

Q. What are key intermediates in synthesizing this compound?

  • Methodological Answer :

  • Piperazine Intermediate : 1-(2-Methoxyphenyl)piperazine (synthesized via nucleophilic substitution of 2-methoxyphenyl bromide with piperazine in acetonitrile, purified via recrystallization) .
  • Pyrimidoindole Core : Prepare 7,8-dimethoxy-3H,4H,5H-pyrimido[5,4-b]indol-4-one via cyclocondensation of substituted indole-2-carboxylic acid derivatives with urea under acidic conditions .
  • Coupling Step : Use a carbodiimide-mediated coupling (e.g., EDCI/HOBt) to attach the 2-oxoethyl-piperazine moiety to the pyrimidoindole core. Monitor reaction progress by TLC (silica gel, ethyl acetate/hexanes 1:1) .

Advanced Research Questions

Q. How can computational modeling predict binding affinity to serotonin (5-HT) receptors?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the compound’s piperazine moiety and 5-HT1A_{1A}/5-HT2A_{2A} receptor binding pockets (e.g., hydrogen bonding with Asp116 in 5-HT1A_{1A}) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns (AMBER force field) to assess conformational changes. Correlate binding free energy (MM-PBSA) with experimental IC50_{50} values .
  • SAR Analysis : Compare with analogs (e.g., 4-arylpiperazine derivatives in ) to identify substituents enhancing selectivity for 5-HT over dopamine receptors .

Q. What strategies improve metabolic stability of analogs in preclinical studies?

  • Methodological Answer :

  • Metabolic Soft Spot Identification : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Common issues include oxidation of the methoxy groups or piperazine ring .
  • Structural Modifications :
  • Replace labile methoxy groups with fluorine (e.g., 7,8-difluoro analog) to reduce CYP450-mediated oxidation .
  • Introduce steric hindrance (e.g., methyl groups on the piperazine) to slow N-dealkylation .
  • Prodrug Approach : Mask polar groups (e.g., esterify the oxoethyl moiety) to enhance bioavailability and hydrolyze in vivo .

Q. How to resolve discrepancies in reported IC50_{50} values across studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent buffer conditions (e.g., pH 6.5 ammonium acetate buffer for receptor binding assays, as in ) and temperature (25°C vs. 37°C) .
  • Purity Verification : Re-test compound batches using orthogonal methods (e.g., HPLC + 1H^1H-NMR) to rule out impurities >2% influencing activity .
  • Control Compounds : Include reference ligands (e.g., ketanserin for 5-HT2A_{2A}) to normalize inter-lab variability .

Data Contradiction Analysis

Q. Why do some studies report antagonism while others show partial agonism for this compound at 5-HT receptors?

  • Methodological Answer :

  • Functional Assay Design :
  • cAMP vs. Calcium Flux : Agonism may dominate in cAMP assays (e.g., 5-HT1A_{1A} coupling to Gαi), while antagonism appears in calcium mobilization assays (e.g., 5-HT2A_{2A} coupling to Gαq) .
  • Cell Line Variability : Use identical cell lines (e.g., CHO-K1 vs. HEK293) expressing the same receptor splice variants .
  • Ligand Concentration : Partial agonism may occur at sub-saturating concentrations (e.g., 10 nM vs. 1 µM), while antagonism emerges at higher doses due to receptor desensitization .

Synthesis Optimization

Q. How to optimize yield in the final coupling step of the synthesis?

  • Methodological Answer :

  • Solvent Selection : Use anhydrous DMF or DCM to minimize hydrolysis of the activated ester intermediate .
  • Catalysis : Add 4-dimethylaminopyridine (DMAP, 10 mol%) to accelerate carbodiimide-mediated coupling .
  • Purification : Employ flash chromatography (silica gel, gradient elution with DCM/methanol 95:5 to 90:10) to isolate the product. Yield typically improves from 50% to >75% with these adjustments .

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